molecular formula C16H24F3N3O2 B12623857 C16H24F3N3O2

C16H24F3N3O2

Cat. No.: B12623857
M. Wt: 347.38 g/mol
InChI Key: DKAFBZZVFJWSEJ-UHFFFAOYSA-N
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Description

. This compound is a synthetic organic molecule that has garnered interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide involves multiple steps, starting with the preparation of the oxazole ring and the piperidine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted trifluoroethyl compounds.

Scientific Research Applications

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide lies in its trifluoroethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H24F3N3O2

Molecular Weight

347.38 g/mol

IUPAC Name

1-propan-2-yloxy-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C16H24F3N3O2/c1-12(2)24-11-14(23)10-21-5-7-22(8-6-21)15-4-3-13(9-20-15)16(17,18)19/h3-4,9,12,14,23H,5-8,10-11H2,1-2H3

InChI Key

DKAFBZZVFJWSEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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